Product packaging for Benzyl 4-acetylbenzoate(Cat. No.:CAS No. 119838-69-6)

Benzyl 4-acetylbenzoate

Cat. No.: B8671099
CAS No.: 119838-69-6
M. Wt: 254.28 g/mol
InChI Key: MJOALHSDHALYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-acetylbenzoate (CAS 119838-69-6) is a synthetic organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . This compound features a benzyl ester group and an acetyl group attached to a benzoic acid core, making it a valuable bifunctional building block in organic synthesis and chemical research . Its molecular structure provides two distinct reactive sites: the acetyl group can undergo reactions typical of ketones, while the benzyl ester can be selectively cleaved under conditions like catalytic hydrogenation, allowing for versatile applications in multi-step synthetic pathways. Researchers utilize this compound as a key precursor in the development of more complex molecular architectures. Literature indicates its use in synthetic methodologies, with documented protocols achieving high yields, underscoring its utility and efficiency in research settings . Its exact mass is 254.0943 Da, and it is characterized by a computed XLogP value of 3.2, indicating its relative hydrophobicity . This product is intended for research and development purposes exclusively. This compound is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B8671099 Benzyl 4-acetylbenzoate CAS No. 119838-69-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119838-69-6

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

benzyl 4-acetylbenzoate

InChI

InChI=1S/C16H14O3/c1-12(17)14-7-9-15(10-8-14)16(18)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

MJOALHSDHALYGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Benzyl 4 Acetylbenzoate

Esterification Strategies for Carbonyl Activation

Esterification is a cornerstone of organic synthesis, and the preparation of Benzyl (B1604629) 4-acetylbenzoate can be achieved through several protocols that activate the carbonyl group of 4-acetylbenzoic acid for nucleophilic attack by benzyl alcohol.

Direct Condensation Approaches with Benzyl Alcohol and 4-Acetylbenzoic Acid

The most straightforward method for synthesizing esters is the direct condensation of a carboxylic acid and an alcohol, a process known as Fischer-Speier esterification. In this equilibrium-driven reaction, 4-acetylbenzoic acid is reacted with benzyl alcohol, typically in the presence of a strong acid catalyst. To drive the reaction towards the product, the removal of water is essential.

While direct synthesis data for Benzyl 4-acetylbenzoate is not extensively published, the methodology is well-established. A parallel synthesis, the preparation of Methyl 4-acetylbenzoate, involves dissolving 4-acetylbenzoic acid in methanol (B129727) and adding concentrated sulfuric acid, followed by heating. prepchem.com A similar approach can be applied for this compound, where benzyl alcohol replaces methanol.

Table 1: Representative Fischer Esterification Conditions (by analogy)

Reactant 1 Reactant 2 Catalyst Conditions Product
4-Acetylbenzoic acid Methanol H₂SO₄ Heated at 70°C for 8 hours Methyl 4-acetylbenzoate prepchem.com

Catalytic Esterification Protocols (e.g., Lewis Acid or Brønsted Acid Catalysis)

To enhance reaction rates and yields, various catalysts are employed. Both Brønsted acids (like sulfuric acid and p-toluenesulfonic acid) and Lewis acids can catalyze the esterification. Recent research has focused on developing heterogeneous catalysts to simplify product purification and catalyst recycling.

For instance, the esterification of benzyl alcohol with acetic acid has been successfully carried out using sulfated metal-incorporated MCM-48 as a stable and reusable heterogeneous catalyst. nih.gov This study highlights the potential for using solid acid catalysts in the synthesis of benzyl esters, offering advantages such as high selectivity and catalyst reusability over several cycles. nih.gov Another approach utilizes ionic liquids, such as 1-Ethyl-3-methylimidazolium hydrogen sulfate (B86663) ([EMIM][HSO₄]), as efficient and recyclable catalysts for the synthesis of benzyl acetate (B1210297) from benzyl alcohol and acetic acid. nih.gov These modern catalytic systems could be adapted for the reaction between 4-acetylbenzoic acid and benzyl alcohol.

Research into metal complexes has also shown that a Zn(II) complex of 4-acetylbenzoic acid can be synthesized and used as a catalyst, though its application has been demonstrated in the oxidation of benzyl alcohol rather than esterification. bcrec.idresearchgate.netresearchgate.net This indicates an active interest in the coordination chemistry of 4-acetylbenzoic acid, which could lead to new catalytic esterification methods.

Transesterification Processes Involving Methyl 4-Acetylbenzoate Precursors

Transesterification is an alternative route where an existing ester is converted into a different ester by reaction with an alcohol. In this case, the readily available Methyl 4-acetylbenzoate can be reacted with benzyl alcohol in the presence of a catalyst to yield this compound and methanol. This method is particularly useful when the starting ester is more accessible than the corresponding carboxylic acid.

The reaction is typically catalyzed by an acid or a base. A recently developed method for transesterification uses phosphorus trichloride (B1173362) (PCl₃) to mediate the conversion of tert-butyl esters to other esters via the in-situ formation of an acid chloride. researchgate.net This protocol could potentially be adapted for the transesterification of Methyl 4-acetylbenzoate with benzyl alcohol.

Alternative Synthetic Pathways for Ester Formation

Beyond direct esterification, other synthetic strategies involve the use of more reactive carboxylic acid derivatives, such as acyl halides and anhydrides, to facilitate the formation of the ester bond with benzyl alcohol.

Acyl Halide Reactions (e.g., Benzyl Alcohol with 4-Acetylbenzoyl Chloride)

A highly efficient method for ester synthesis involves the reaction of an alcohol with an acyl chloride. This pathway is often preferred for its rapid reaction rates and high yields, as the acyl chloride is significantly more reactive than the corresponding carboxylic acid. The reaction of 4-acetylbenzoyl chloride with benzyl alcohol provides a direct route to this compound. google.com

A documented procedure involves refluxing 4-acetylbenzoyl chloride and benzyl alcohol in benzene (B151609) for four hours. google.com The reaction proceeds via nucleophilic acyl substitution, where the oxygen of the benzyl alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the elimination of hydrogen chloride and formation of the ester.

Table 2: Synthesis via Acyl Halide Route

Reactant 1 Reactant 2 Solvent Conditions Product Reference

The necessary precursor, 4-acetylbenzoyl chloride, can be synthesized from 4-acetylbenzoic acid. nih.gov

Reactions Involving Anhydrides and Activated Esters

Carboxylic acid anhydrides are another class of reactive derivatives used for esterification. An anhydride (B1165640) reacts with an alcohol to form one molecule of the ester and one molecule of the corresponding carboxylic acid. libretexts.orgyoutube.com While a specific synthesis of this compound using a 4-acetylbenzoic anhydride is not commonly reported, the general mechanism is well understood. The reaction can be catalyzed by acid. youtube.com

A potential strategy would involve the in-situ formation of a mixed anhydride or the symmetric 4-acetylbenzoic anhydride. For example, carboxylic acids can react with dialkyl dicarbonates in the presence of a Lewis acid to form an anhydride, which then reacts with an alcohol to yield the ester. organic-chemistry.org Another approach involves the reaction of dibenzyl ether with acetic anhydride, catalyzed by a solid acid, to produce benzyl acetate, demonstrating the versatility of anhydride chemistry in benzyl ester synthesis. google.com

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles focuses on improving efficiency, minimizing waste, and utilizing sustainable resources and catalysts. Methodologies for synthesizing this compound are evolving to incorporate solvent-free conditions, reusable heterogeneous catalysts, and processes with high atom economy to create a more environmentally benign and economically viable production cycle.

Solvent-Free Reaction Conditions and Sustainable Media Utilization

A primary goal of green chemistry is the reduction or complete elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Research into solvent-free reaction conditions for ester synthesis has demonstrated significant advantages, including simplified purification, reduced waste, and often, enhanced reaction rates. slideshare.net

One promising approach applicable to this compound synthesis is catalytic transesterification under solvent-free conditions. For instance, a tetranuclear zinc cluster has been shown to effectively promote transesterification reactions under mild, solvent-free conditions, achieving very good yields. organic-chemistry.org This method could be adapted for a large-scale, environmentally and economically advantageous synthesis of this compound from a more common ester, such as methyl 4-acetylbenzoate, and benzyl alcohol. organic-chemistry.org

Another avenue involves the direct oxidation of alcohols. While not a direct esterification, the development of solvent-free photocatalytic systems, such as a ZnO/C3N4 heterojunction for the selective oxidation of benzyl alcohol to benzaldehyde, highlights the potential of solventless processes. rsc.org Such innovations in related syntheses pave the way for developing direct, solvent-free esterification processes. The use of microwave irradiation is another technique that often facilitates solvent-free reactions, potentially reducing reaction times and energy consumption.

The use of sustainable media, such as water or supercritical fluids, is also a key aspect of green synthesis. A new Zn(II) complex derived from 4-acetylbenzoic acid was synthesized in a water-ethanol mixture, demonstrating the use of greener solvent systems in the preparation of related catalytic materials. researchgate.net

Development and Application of Heterogeneous Catalysts

Heterogeneous catalysts are fundamental to green chemistry because they exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. igitsarang.ac.in This characteristic simplifies their separation from the product, allowing for easy recovery and reuse, which reduces waste and lowers operational costs. tcichemicals.com This is a significant advantage over homogeneous catalysts, which can be difficult to separate from the reaction mixture.

In the context of producing benzyl esters, several types of heterogeneous catalysts have shown high efficacy. Palladium supported on activated carbon (Pd/C) is a versatile and highly active catalyst used in various organic transformations, including hydrogenation and debenzylation reactions. tcichemicals.com A noteworthy development is the direct synthesis of benzyl esters via a palladium-catalyzed C-H acyloxylation of toluene (B28343) with carboxylic acids. organic-chemistry.org This method, using 4-acetylbenzoic acid and toluene, would represent a highly efficient and atom-economic route to this compound.

Furthermore, novel metal complexes are being explored for their catalytic properties. A new Zn(II) complex of 4-acetylbenzoic acid, [Zn(C9H7O3)2(H2O)2], has been synthesized and characterized. researchgate.netbcrec.id This complex was tested as a heterogeneous catalyst for the selective oxidation of benzyl alcohol, one of the precursors for this compound. bcrec.id Although this specific application was for oxidation, the study demonstrates the creation of novel, recoverable catalysts from one of the key starting materials. The development of such bifunctional or tailored catalysts that can be easily separated and reused is a key goal in the green synthesis of fine chemicals. uantwerpen.be

Table 1: Examples of Heterogeneous Catalysts in Relevant Ester Synthesis
Catalyst SystemReaction TypeKey AdvantagesPotential Application for this compound
Tetranuclear Zinc ClusterTransesterificationMild, solvent-free conditions; high yield. organic-chemistry.orgSynthesis from Methyl 4-acetylbenzoate and Benzyl Alcohol.
Palladium on Carbon (Pd/C)C-H AcyloxylationDirect synthesis from toluene; high atom economy. organic-chemistry.orgDirect coupling of 4-acetylbenzoic acid and toluene.
Zn(II) complex of 4-acetylbenzoic acidOxidation (of Benzyl Alcohol)Demonstrates use of precursor in catalyst synthesis; heterogeneous nature. bcrec.idPotential for development into a direct esterification catalyst.
Gold or Silver on Titania (Au/TiO2, Ag/TiO2)Reductive AminationReusable; bifunctional support and metal. uantwerpen.beIllustrates principles of advanced heterogeneous catalyst design.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. docbrown.info A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no waste byproducts. libretexts.org

The ideal synthesis of this compound would be a direct addition reaction. For example, the direct Fischer-Speier esterification of 4-acetylbenzoic acid with benzyl alcohol is a common method.

Reaction: C₉H₈O₃ (4-acetylbenzoic acid) + C₇H₈O (benzyl alcohol) → C₁₆H₁₄O₃ (this compound) + H₂O (water)

In this reaction, the only byproduct is water, leading to a very high atom economy. The efficiency of this process can be further optimized by using effective catalysts to increase the reaction rate and yield under milder conditions. nih.gov

In contrast, multi-step synthetic routes that involve the use of protecting groups or stoichiometric activating agents (like dicyclohexylcarbodiimide) inherently have a lower atom economy due to the generation of significant byproducts that are not incorporated into the final molecule. beilstein-journals.org

Table 2: Theoretical Atom Economy for this compound Synthesis Routes
Synthetic RouteReactantsDesired ProductByproductsAtom Economy (%)
Direct Esterification4-acetylbenzoic acid (180.17 g/mol) + Benzyl alcohol (108.14 g/mol)This compound (254.28 g/mol)Water (18.02 g/mol)93.4%
Synthesis via Acyl Chloride4-acetylbenzoyl chloride (198.62 g/mol) + Benzyl alcohol (108.14 g/mol)This compound (254.28 g/mol)Hydrogen Chloride (36.46 g/mol)87.4%

Advanced Spectroscopic Characterization and Structural Elucidation of Benzyl 4 Acetylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a fundamental tool for the structural elucidation of Benzyl (B1604629) 4-acetylbenzoate, offering precise insights into the hydrogen and carbon framework of the molecule.

Proton (¹) NMR Chemical Shift and Coupling Pattern Analysis

The ¹H NMR spectrum of Benzyl 4-acetylbenzoate provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the acetyl, benzyl, and disubstituted benzene (B151609) ring protons.

The protons on the 4-acetylbenzoate ring system typically appear as two distinct doublets in the aromatic region. The protons ortho to the ester group (H-2, H-6) are deshielded by the electron-withdrawing nature of the ester and are expected to resonate at a downfield chemical shift, approximately 8.15-8.12 ppm. The protons ortho to the acetyl group (H-3, H-5) would appear slightly upfield, around 8.03-8.00 ppm. Both sets of protons would appear as doublets due to coupling with their adjacent protons.

The five protons of the benzyl group's phenyl ring typically resonate as a multiplet in the range of 7.30-7.45 ppm. The benzylic methylene (B1212753) protons (-CH₂-) are deshielded by the adjacent oxygen atom and appear as a characteristic singlet at approximately 5.35 ppm. The methyl protons of the acetyl group (-COCH₃) are in an aliphatic environment and appear as a sharp singlet further upfield, typically around 2.65 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (ortho to -COO)~8.13Doublet (d)2H
Ar-H (ortho to -COCH₃)~8.01Doublet (d)2H
Ar-H (Benzyl ring)~7.38Multiplet (m)5H
-CH₂- (Benzylic)~5.35Singlet (s)2H
-CH₃ (Acetyl)~2.65Singlet (s)3H

Carbon-13 (¹³C) NMR Resonance and Multiplicity Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and acetyl groups are the most deshielded, appearing far downfield. The ester carbonyl (-COO-) is expected around 165.5 ppm, while the ketone carbonyl (-COCH₃) is anticipated at a much lower field, near 197.5 ppm.

The aromatic carbons show a range of chemical shifts depending on their electronic environment. The carbon attached to the ester group (C-1) would be found around 134.5 ppm, while the carbon bearing the acetyl group (C-4) would be at approximately 140.0 ppm. The aromatic carbons of the benzyl group typically appear in the 128-136 ppm range. The benzylic carbon (-CH₂-) signal is expected around 67.0 ppm, and the acetyl methyl carbon (-CH₃) would be the most shielded, resonating at approximately 27.0 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COCH₃ (Ketone Carbonyl)~197.5
-COO- (Ester Carbonyl)~165.5
Ar-C (C-4, attached to acetyl)~140.0
Ar-C (Ipso, Benzyl ring)~135.8
Ar-C (C-1, attached to ester)~134.5
Ar-C (C-2, C-6)~129.8
Ar-C (C-3, C-5)~129.5
Ar-C (Ortho/Para, Benzyl ring)~128.6
Ar-C (Meta, Benzyl ring)~128.3
-CH₂- (Benzylic)~67.0
-CH₃ (Acetyl)~27.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons on the 4-acetylbenzoate ring (H-2 with H-3, and H-5 with H-6), confirming their ortho relationship. Similarly, correlations among the protons of the benzyl group's phenyl ring would be visible.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, connecting the singlet at ~2.65 ppm to the methyl carbon at ~27.0 ppm, and the singlet at ~5.35 ppm to the benzylic carbon at ~67.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular fragments. A key HMBC correlation would be from the benzylic methylene protons (~5.35 ppm) to the ester carbonyl carbon (~165.5 ppm), confirming the ester linkage. Other important correlations would include the one from the acetyl methyl protons (~2.65 ppm) to the ketone carbonyl carbon (~197.5 ppm) and to the aromatic C-4 (~140.0 ppm), confirming the placement of the acetyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy probes the functional groups and bonding arrangements within this compound by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

Characteristic Functional Group Vibrations and Band Assignments

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its ester, ketone, and aromatic functionalities. The most prominent feature in the IR spectrum would be the strong absorptions from the two carbonyl groups. The ester C=O stretching vibration is expected to appear around 1725-1715 cm⁻¹. spectroscopyonline.com The ketone C=O stretch of the acetyl group, being conjugated with the aromatic ring, would absorb at a lower wavenumber, typically in the 1690-1680 cm⁻¹ region.

The spectra would also feature strong bands corresponding to the C-O stretching vibrations of the ester group. Specifically, the C-C-O stretch is anticipated around 1310-1250 cm⁻¹, and the O-C-C stretch is expected between 1130-1100 cm⁻¹. spectroscopyonline.com Aromatic C=C ring stretching vibrations would produce several bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹.

Table 3: Predicted Characteristic IR and Raman Band Assignments for this compound.
Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100-3030Medium
Aliphatic C-H Stretch3000-2850Medium
Ester C=O Stretch1725-1715Strong
Ketone C=O Stretch1690-1680Strong
Aromatic C=C Stretch1600-1450Medium-Strong
Asymmetric C-C-O Stretch (Ester)1310-1250Strong
Asymmetric O-C-C Stretch (Ester)1130-1100Strong
Aromatic C-H Out-of-Plane Bend900-675Strong

Conformational Analysis via Vibrational Modes

The flexibility of the ester linkage in this compound allows for the existence of different rotational isomers, or conformers. Vibrational spectroscopy can be a sensitive probe of this conformational landscape. Rotation around the Ar-C(O) and (O)C-O bonds can lead to different spatial arrangements of the atoms, which in turn affects the vibrational frequencies of the molecule.

The C=O stretching frequency is particularly sensitive to the molecule's conformation. Different conformers can exhibit slightly different C=O absorption frequencies due to changes in conjugation and dipole-dipole interactions. In solution, it is possible that multiple conformers exist in equilibrium, which could lead to broadened vibrational bands or the appearance of shoulder peaks in high-resolution spectra. While specific conformational studies on this compound are not widely reported, analysis of related aromatic esters has shown that the relative orientation of the carbonyl group and the aromatic ring can be inferred from subtle shifts in the positions and intensities of the C=O and C-O stretching bands. Theoretical calculations combined with experimental IR and Raman data are often employed to assign these features to specific, low-energy conformers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. This compound possesses several chromophoric groups that are expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

Chromophore Analysis and Electronic Absorption Maxima

The primary chromophores in this compound are the two benzene rings and the two carbonyl groups (one from the acetyl group and one from the ester group). The electronic transitions associated with these chromophores are principally π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Both the benzene ring and the carbonyl group have π systems and will exhibit these high-energy transitions. For acetophenone, a related compound, a strong absorption band corresponding to the π → π* transition of the benzene ring conjugated with the carbonyl group is typically observed around 240-250 nm. studyraid.comresearchgate.net A similar absorption is expected for this compound. The benzyl group's benzene ring will also contribute to absorption in the UV region, likely with a maximum around 260 nm, characteristic of many simple benzyl esters. aatbio.com

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are typically weaker than π → π* transitions and occur at longer wavelengths. For acetophenone, the n → π* transition is often observed as a weaker band around 320 nm. researchgate.net A similar, low-intensity absorption band is anticipated for this compound.

Based on the analysis of its chromophores and data from analogous compounds, the expected UV-Vis absorption maxima for this compound are summarized in the table below.

Expected TransitionChromophoreApproximate λmax (nm)
π → πAcetyl-substituted benzene ring~245
π → πBenzyl group~260
n → π*Acetyl carbonyl group~320

Molar Absorptivity and Electronic Structure Correlation

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. The Beer-Lambert law relates absorbance, molar absorptivity, concentration, and path length.

π → π Transitions:* These transitions are "allowed" and therefore have high molar absorptivities, typically in the range of 10,000 to 50,000 L mol⁻¹ cm⁻¹. The extended conjugation in the 4-acetylbenzoyl moiety is expected to result in a high ε value for the main π → π* absorption band.

n → π Transitions:* These transitions are "forbidden" and consequently have much lower molar absorptivities, usually in the range of 10 to 100 L mol⁻¹ cm⁻¹.

The correlation between the electronic structure and the molar absorptivity provides valuable information. The high intensity of the π → π* band confirms the presence of the conjugated aromatic system, while the low intensity of the n → π* band is characteristic of the carbonyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₆H₁₄O₃.

The expected exact mass can be calculated using the most abundant isotopes of each element:

Carbon (¹²C): 12.000000 amu

Hydrogen (¹H): 1.007825 amu

Oxygen (¹⁶O): 15.994915 amu

Calculated Exact Mass of [M+H]⁺: (16 * 12.000000) + (15 * 1.007825) + (3 * 15.994915) = 255.1016

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of this compound.

Fragmentation Pathway Elucidation and Structural Confirmation

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The analysis of these fragment ions provides valuable structural information. The fragmentation of this compound is expected to be influenced by the presence of the ester and ketone functionalities, as well as the stable benzyl and benzoyl moieties.

A plausible fragmentation pathway is outlined below:

Formation of the Benzyl Cation (m/z 91): A very common and characteristic fragmentation for benzyl esters is the cleavage of the C-O bond to form the stable benzyl cation (C₇H₇⁺) at m/z 91. pharmacy180.comjove.com This is often a base peak in the mass spectrum.

Formation of the 4-Acetylbenzoyl Cation (m/z 163): Cleavage of the O-CH₂ bond can lead to the formation of the 4-acetylbenzoyl cation (CH₃COC₆H₄CO⁺) at m/z 163.

Loss of a Methyl Radical (m/z 239): α-cleavage at the acetyl group can result in the loss of a methyl radical (•CH₃) to form an ion at m/z 239.

Formation of the 4-Carboxyphenyl Cation (m/z 121): Subsequent loss of carbon monoxide (CO) from the 4-acetylbenzoyl cation (m/z 163) could lead to a fragment at m/z 135, which could further fragment. A more direct route to ions related to the benzoic acid structure might also occur.

Formation of the Benzoyl Cation (m/z 105) and Phenyl Cation (m/z 77): While not directly part of the primary structure, rearrangement and further fragmentation, especially of the 4-acetylbenzoyl portion, could lead to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77, which are common fragments in the mass spectra of aromatic ketones and esters. core.ac.ukresearchgate.net

The following table summarizes the expected major fragments in the mass spectrum of this compound.

m/zProposed Fragment IonFormula
254Molecular Ion [M]⁺•C₁₆H₁₄O₃
239[M - CH₃]⁺C₁₅H₁₁O₃
163[CH₃COC₆H₄CO]⁺C₉H₇O₂
105[C₆H₅CO]⁺C₇H₅O
91[C₇H₇]⁺C₇H₇
77[C₆H₅]⁺C₆H₅

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. As no published crystal structure for this compound is available, this section discusses the anticipated structural features based on related compounds.

It is expected that this compound would crystallize in a centrosymmetric space group, which is common for achiral organic molecules. The molecule has conformational flexibility around the ester linkage (the C-O-C bonds) and the bond connecting the benzyl group to the ester oxygen.

The crystal packing would likely be dominated by van der Waals interactions and potentially weak C-H···O hydrogen bonds involving the carbonyl oxygens. π-π stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal lattice. nih.gov The planarity of the 4-acetylbenzoyl group would be a key feature, while the benzyl group would likely be oriented out of this plane. The precise torsion angles defining the molecular conformation would be determined by the interplay of intramolecular steric effects and intermolecular packing forces.

Single-Crystal Diffraction for Absolute Structure Determination

Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in the public domain. This includes details about the experimental setup for data collection, the method of structure solution, and the final refined structural parameters that would confirm the absolute stereochemistry of the molecule.

Computational Chemistry and Theoretical Investigations of Benzyl 4 Acetylbenzoate

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Benzyl (B1604629) 4-acetylbenzoate, these methods could provide valuable insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule (geometry optimization) and its thermodynamic stability (energetics). A typical study would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of Benzyl 4-acetylbenzoate. This would yield precise bond lengths, bond angles, and dihedral angles, forming the foundation for further analysis.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Analysis of the electron density distribution in these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. This color-coded map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would highlight the electronegative oxygen atoms of the ester and ketone groups as potential sites for electrophilic attack, while the aromatic rings might exhibit regions susceptible to electrophilic substitution.

Computational methods can predict various spectroscopic properties, such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. By calculating these spectra for the optimized geometry of this compound and comparing them with experimentally obtained spectra, researchers can validate the accuracy of the computational model and gain a deeper understanding of the molecule's vibrational and electronic transitions.

Molecular Dynamics Simulations for Conformational Landscape

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamic behavior of this compound are intrinsically linked to its surrounding environment. Theoretical studies employing computational methods, such as Density Functional Theory (DFT), are crucial in elucidating the influence of solvents on the molecule's three-dimensional structure. These investigations typically involve optimizing the geometry of the molecule in the gas phase and then in the presence of various solvent models.

To systematically study these effects, a range of solvents with varying polarities would be computationally modeled. The resulting data on bond lengths, bond angles, and dihedral angles in each solvent environment can be compiled to understand the conformational landscape of this compound.

Table 1: Theoretical Solvent-Dependent Conformational Parameters of this compound (Illustrative)

SolventDielectric ConstantDihedral Angle (O=C-O-C) (°)Dihedral Angle (C-C-C=O) (°)
Gas Phase1178.525.3
Toluene (B28343)2.4177.926.1
Dichloromethane9.1176.228.5
Acetone21175.829.8
Acetonitrile37175.530.4
Water80174.931.2

Note: The data in this table is illustrative and represents a plausible trend based on general principles of computational chemistry. Specific values would require dedicated quantum chemical calculations.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. Understanding these interactions is fundamental to predicting and controlling the physical properties of crystalline materials. For this compound, computational tools provide deep insights into its crystal packing.

Hirshfeld Surface Analysis and Associated Fingerprint Plots

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts with neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.

The analysis provides a visual representation of intermolecular interactions, where different colors on the surface indicate the nature and strength of the contacts. Accompanying two-dimensional fingerprint plots are derived from the Hirshfeld surface, which summarize the intermolecular contacts in a quantitative manner. These plots display the distribution of distances from the surface to the nearest nucleus inside and outside the surface, providing a characteristic "fingerprint" for the crystal packing. For a molecule like this compound, the fingerprint plot would reveal the relative contributions of different types of interactions, such as H···H, C···H, and O···H contacts.

Quantification of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the qualitative visualization provided by Hirshfeld surfaces, computational chemistry allows for the quantification of the various intermolecular interactions that stabilize the crystal structure of this compound. The primary interactions expected to play a role are hydrogen bonds and π-π stacking.

Furthermore, the presence of two aromatic rings in this compound suggests the possibility of π-π stacking interactions. These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. Computational analysis can determine the distance and relative orientation of the stacked rings, providing a measure of the strength of these interactions. The interplay of these forces dictates the final crystal packing arrangement.

Table 2: Calculated Intermolecular Interaction Contributions in the Crystal Structure of this compound (Illustrative)

Interaction TypePercentage ContributionKey Atom···Atom Contacts
H···H45%H(aromatic)···H(benzyl)
C···H/H···C28%C(aromatic)···H(benzyl)
O···H/H···O22%O(carbonyl)···H(aromatic)
C···C4%C(aromatic)···C(aromatic)
Other1%-

Note: This table presents a hypothetical distribution of intermolecular contacts for this compound based on analyses of similar organic molecules. The actual percentages would be determined from the Hirshfeld surface analysis of its crystal structure.

Reaction Mechanisms and Chemical Reactivity of Benzyl 4 Acetylbenzoate

Hydrolytic Stability and Degradation Pathways of the Ester Moiety

The central feature of Benzyl (B1604629) 4-acetylbenzoate's stability is the ester linkage, which is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond, leading to the formation of 4-acetylbenzoic acid and benzyl alcohol.

Under basic conditions, the hydrolysis, often termed saponification, proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This results in a tetrahedral intermediate, which then collapses, expelling the benzyloxide anion as the leaving group. A subsequent acid-base reaction between the newly formed 4-acetylbenzoic acid and the benzyloxide or hydroxide ions yields the carboxylate salt. masterorganicchemistry.com Acidification of the reaction mixture is necessary to obtain the neutral carboxylic acid. masterorganicchemistry.com Studies on the alkaline hydrolysis of the related compound, benzyl benzoate (B1203000), have shown this process to be well-established, providing a model for the expected behavior of Benzyl 4-acetylbenzoate. researchgate.net

Acid-catalyzed hydrolysis follows a different pathway. The carbonyl oxygen of the ester is first protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule, acting as a weak nucleophile, then attacks the activated carbonyl carbon. Following proton transfer and elimination of benzyl alcohol, the 4-acetylbenzoic acid is formed. The reaction is typically reversible and requires an excess of water to be driven to completion.

This compound + H₂O ⇌ 4-Acetylbenzoic Acid + Benzyl Alcohol

The rate of this hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.net

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

The ester carbonyl carbon in this compound is electrophilic and serves as a primary site for nucleophilic attack. This reactivity allows for the conversion of the ester into a variety of other carboxylic acid derivatives through nucleophilic acyl substitution. youtube.com The general mechanism involves an initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the benzyloxy group (-OCH₂C₆H₅) as the leaving group. masterorganicchemistry.comlibretexts.org

The feasibility of these reactions often depends on the relative basicity of the incoming nucleophile and the leaving group; the reaction generally favors the formation of a product where the leaving group is a weaker base than the nucleophile. masterorganicchemistry.com

Common nucleophilic acyl substitution reactions for this compound include:

Transesterification: Reaction with an alcohol (R'OH) under acidic or basic catalysis replaces the benzyl group with a different alkyl or aryl group (R'), forming a new ester (4-acetylbenzoyl-OR') and benzyl alcohol.

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine (R'NH₂ or R'₂NH) yields the corresponding amide (4-acetylbenzamide or N-substituted 4-acetylbenzamide) and benzyl alcohol. This reaction is typically slower than hydrolysis and may require heating.

Reaction with Organometallic Reagents: Strong nucleophiles like Grignard reagents (R'MgX) or organolithium reagents (R'Li) can attack the ester carbonyl. However, these powerful reagents typically add twice. The first substitution would form a ketone, which is more reactive than the starting ester, leading to a second nucleophilic addition to yield a tertiary alcohol after workup.

The following table summarizes potential products from these reactions.

NucleophileReagent ExampleProduct
HydroxideSodium Hydroxide (NaOH)Sodium 4-acetylbenzoate
AlkoxideSodium Methoxide (NaOCH₃)Methyl 4-acetylbenzoate
AmineAmmonia (NH₃)4-Acetylbenzamide
HydrideLithium Aluminum Hydride (LiAlH₄)(4-(1-hydroxyethyl)phenyl)methanol

Reactivity of the Acetyl Moiety

The acetyl group (-COCH₃) introduces ketone chemistry to the molecule, providing a second reactive carbonyl group and acidic alpha-hydrogens.

The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic addition reactions, similar to other ketones. Unlike the ester carbonyl, this group does not have a leaving group attached, so addition reactions are favored over substitution.

Key reactions at the acetyl carbonyl include:

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding Benzyl 4-(1-hydroxyethyl)benzoate. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester.

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents add to the carbonyl carbon to form a tertiary alcohol upon acidic workup.

Condensation Reactions: In the presence of a base, the acetyl group can participate in condensation reactions, such as the Aldol condensation, by reacting with an enolizable aldehyde or ketone. youtube.com

The hydrogens on the methyl group adjacent to the acetyl carbonyl (the α-hydrogens) are weakly acidic (pKa ≈ 19-21 for a typical ketone). libretexts.org In the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), one of these α-hydrogens can be removed to form a nucleophilic enolate ion. libretexts.orgmasterorganicchemistry.com

This enolate formation is significant because it allows for the formation of a new carbon-carbon bond at the α-position. masterorganicchemistry.com The negative charge of the enolate is delocalized onto the carbonyl oxygen, which stabilizes the conjugate base. libretexts.orgmasterorganicchemistry.com

Important reactions involving the enolate include:

Alkylation: The enolate can act as a nucleophile in an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide) to form a new C-C bond, elongating the carbon chain at the alpha position. mnstate.edu

Halogenation: Under basic conditions, the enolate can react with halogens (Cl₂, Br₂, I₂) to form an α-halo ketone. mnstate.edu The reaction can be difficult to stop at mono-substitution, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens. mnstate.edu

Reactions on the Aromatic Ring Systems

This compound possesses two distinct aromatic rings that can undergo electrophilic aromatic substitution (EAS). The reactivity and the position of substitution on each ring are dictated by the nature of the existing substituents. msu.edu

The general mechanism for EAS involves the attack of the aromatic π-electron system on a strong electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity. masterorganicchemistry.com

Reactivity of the 4-Acetylbenzoate Ring: This ring is substituted with two electron-withdrawing groups: the acetyl group (-COCH₃) and the benzyl ester group (-COOCH₂C₆H₅). Both groups are deactivating, meaning they make the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). msu.eduuci.edu Both are also meta-directors. Therefore, electrophilic substitution (e.g., nitration, halogenation) on this ring will be slow and will preferentially occur at the positions meta to both substituents (positions 3 and 5).

The directing effects are summarized in the table below.

Aromatic RingSubstituent(s)Electronic EffectDirecting Influence
4-Acetylbenzoate-COCH₃, -COOBnDeactivatingmeta
Benzyl-CH₂-RActivating (weakly)ortho, para

Benzylic Position Reactivity (e.g., Oxidation, Halogenation)

The benzylic position of this compound, the methylene (B1212753) group (-CH2-) directly attached to the phenyl ring of the benzyl group, is a site of enhanced reactivity. This heightened reactivity is attributed to the ability of the adjacent aromatic ring to stabilize radical or carbocation intermediates through resonance. rsc.orgmdpi.comlibretexts.org Consequently, the benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to both oxidation and halogenation reactions. masterorganicchemistry.comlibretexts.org

Oxidation:

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), can oxidize the benzylic position. masterorganicchemistry.comlibretexts.org In the case of alkylbenzenes, this reaction typically proceeds to the corresponding benzoic acid. libretexts.orgmasterorganicchemistry.com For this compound, a vigorous oxidation would likely cleave the benzyl group to form benzoic acid. However, more controlled oxidation conditions can be employed to achieve different outcomes. The use of milder oxidizing agents or specific catalytic systems can potentially lead to the formation of an aldehyde or a ketone at the benzylic position. youtube.comnih.gov It is important to note that the presence of at least one hydrogen atom on the benzylic carbon is a prerequisite for this type of oxidation to occur. libretexts.orgmasterorganicchemistry.com

Halogenation:

Benzylic halogenation, particularly bromination, can be selectively achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or light. libretexts.orglibretexts.orgjove.comchemistrysteps.com This reaction proceeds via a free radical chain mechanism where the resonance-stabilized benzylic radical is a key intermediate. masterorganicchemistry.comyoutube.com The high regioselectivity for the benzylic position is a hallmark of this reaction, preventing halogenation of the aromatic rings or other parts of the molecule. jove.comjove.com A patent for the benzylic halogenation of alkylbenzoic acid esters highlights the industrial relevance of such transformations, suggesting that similar methodologies could be applied to this compound to introduce a halogen at the benzylic position. google.com

Reaction TypeReagent/ConditionsExpected Product from this compoundKey Features
OxidationPotassium permanganate (KMnO4), heatBenzoic acid (from cleavage of the benzyl group)Requires a benzylic hydrogen. libretexts.orgmasterorganicchemistry.com
Halogenation (Bromination)N-Bromosuccinimide (NBS), radical initiator (e.g., peroxide, light)Benzyl(4-acetylbenzoyl) 1-bromo-1-phenylmethanoateHighly selective for the benzylic position due to resonance-stabilized radical intermediate. masterorganicchemistry.comjove.com
Table 1: Reactivity of the Benzylic Position in this compound.

Reduction and Oxidation Reactions of Functional Groups

This compound possesses two key functional groups susceptible to reduction and oxidation: a ketone and an ester. The selective transformation of one functional group in the presence of the other is a significant challenge in synthetic organic chemistry.

Reduction:

The reduction of the ketone group in this compound to a secondary alcohol can be achieved chemoselectively. Catalytic hydrogenation is a common method for the reduction of aryl alkyl ketones. libretexts.orglibretexts.org For instance, the Noyori Ru-TsDPEN system, which utilizes triethylamine (B128534) and formic acid, is known for the enantioselective reduction of ketones and is mild enough to potentially not affect the ester group. stackexchange.com Other methods for reducing aromatic ketones include the Clemmensen reduction (Zn(Hg), HCl) and the Wolff-Kishner reduction (H2NNH2, KOH, heat), though these conditions might be harsh enough to also cleave the ester. youtube.com

The ester group can also be reduced, typically to the corresponding alcohol. However, this generally requires stronger reducing agents than those used for ketones. Catalytic hydrogenation of esters to alcohols is possible but often requires more forcing conditions, such as higher pressures and temperatures, and specific catalysts like copper chromite. google.com The selective hydrogenation of a carboxylic acid to a benzyl alcohol has been demonstrated using a Pt/SnO2 catalyst under milder conditions, suggesting that similar catalytic systems could potentially be adapted for the selective reduction of the ester in this compound. qub.ac.ukmanchester.ac.uk

Oxidation:

The ketone functional group in this compound is generally resistant to further oxidation under standard conditions. The benzyl alcohol moiety, if formed from the reduction of the ester, could be re-oxidized to the corresponding carboxylic acid using strong oxidizing agents. Selective oxidation of benzyl alcohols to aldehydes can be achieved using permanganate under phase transfer catalysis conditions in non-polar solvents. rasayanjournal.co.in

Functional GroupReactionReagents/CatalystPotential ProductSelectivity Considerations
KetoneReductionNoyori Ru-TsDPEN systemBenzyl 4-(1-hydroxyethyl)benzoateMild conditions may preserve the ester group. stackexchange.com
EsterReductionPt/SnO2, H2(4-acetylphenyl)methanolCatalyst choice is crucial for selectivity over ketone reduction. qub.ac.ukmanchester.ac.uk
EsterReductionCopper chromite, H2, high pressure/temperature(4-acetylphenyl)methanol and Benzyl alcoholHarsh conditions may lead to reduction of both functional groups. google.com
Table 2: Selective Reduction of Functional Groups in this compound.

Catalytic Transformations Involving this compound

The presence of multiple reactive sites in this compound makes it an interesting substrate for the development and study of catalytic transformations aimed at achieving high selectivity.

Development of Selective Catalytic Systems for Derivatization

The derivatization of bifunctional molecules like this compound necessitates the use of highly selective catalytic systems. nih.gov Bifunctional catalysts, which possess two distinct functional groups, can offer unique reactivity and selectivity by activating both the substrate and the reagent in a concerted manner. digitellinc.com For instance, a catalyst could be designed to selectively bind to one of the functional groups of this compound, thereby directing the transformation to a specific site.

In the context of catalytic hydrogenation, the choice of catalyst and support is critical for achieving chemoselectivity. For example, a Cu-Zn-Zr catalyst has been shown to be effective for the selective hydrogenation of methyl benzoate to benzyl alcohol. sylzyhg.com The development of such catalysts with tailored properties could enable the selective reduction of either the ketone or the ester group in this compound. The production of aromatic compounds from biomass using bifunctional Ga/ZSM-5 catalysts also highlights the potential of designing catalysts for specific transformations of aromatic substrates. nih.gov

Kinetic and Mechanistic Studies of Catalyzed Reactions

Kinetic studies on the oxidation of substituted toluenes have provided valuable information on the reaction pathways and the role of intermediates. researchgate.net Such studies often reveal that the reaction proceeds through a series of steps, including the formation of benzyl radicals and subsequent oxidation products. Theoretical studies on toluene (B28343) oxidation have further elucidated the H-abstraction reactions and the addition of benzyl radicals to oxygen, which are fundamental steps in the oxidation process. aidic.itrsc.org

Mechanistic studies of benzylic bromination have confirmed the radical chain mechanism and the importance of a low concentration of molecular bromine for favoring substitution over addition. masterorganicchemistry.com Kinetic studies have demonstrated that the rate of this reaction is dependent on the stability of the benzylic radical formed.

For catalytic hydrogenations, mechanistic studies often focus on the mode of substrate adsorption on the catalyst surface. For example, DFT calculations have shown that for the hydrogenation of benzoic acid over Pt/SnO2, the favored adsorption mode switches from the aromatic ring to the carbonyl group upon partial reduction of the support, which explains the observed selectivity towards benzyl alcohol. manchester.ac.uk Similar studies on this compound could provide a deeper understanding of the factors governing the selective hydrogenation of its ketone and ester functionalities.

Reaction TypeModel Compound/SystemKey Mechanistic/Kinetic FindingsRelevance to this compound
Benzylic OxidationSubstituted ToluenesProceeds via benzyl radical formation; product distribution depends on reaction conditions. researchgate.netProvides a model for understanding the oxidation of the benzylic position.
Benzylic BrominationToluene and other alkylbenzenesRadical chain mechanism; selectivity depends on the low concentration of Br2. masterorganicchemistry.comExplains the high regioselectivity of halogenation at the benzylic position.
Catalytic HydrogenationBenzoic AcidAdsorption mode on the catalyst surface dictates selectivity (ring vs. carbonyl hydrogenation). manchester.ac.ukSuggests that catalyst-substrate interactions are key to selective reduction of the ketone or ester group.
Table 3: Insights from Kinetic and Mechanistic Studies of Related Reactions.

Advanced Applications and Materials Science Perspectives of Benzyl 4 Acetylbenzoate

Role as a Synthetic Building Block and Chemical Intermediate

While the potential for Benzyl (B1604629) 4-acetylbenzoate to serve as a synthetic building block exists due to its ester and ketone functional groups, documented examples are exceptionally rare.

Precursor in Multi-Step Organic Synthesis

A singular patent mentions the use of benzyl 4-acetylbenzoate in the preparation of optically active aromatic carboxylic acid derivatives, which are valuable in the development of pharmaceuticals and agricultural chemicals. google.com However, the patent does not provide specific details regarding the reaction pathways or the broader applicability of this compound as a precursor in multi-step organic syntheses. The lack of further scholarly articles on this topic suggests that its use in this capacity is not widespread or has not been extensively reported.

Scaffold for Derivatization and Analogue Preparation

The chemical structure of this compound, featuring both a benzyl ester and an acetyl group on a benzene (B151609) ring, theoretically allows for a variety of chemical modifications. The ketone functionality could be a site for reactions such as reduction, oxidation, or condensation, while the ester group could be hydrolyzed or transesterified. However, no dedicated studies on the derivatization of this compound or the systematic preparation of its analogues for structure-activity relationship studies or other applications were identified in the public domain.

Potential in Functional Materials Development

The exploration of this compound in the realm of functional materials appears to be an uncharted area of research.

Electronic and Optical Properties for Advanced Materials

There is a lack of available data on the electronic and optical properties of this compound. Aromatic ketones and esters can sometimes exhibit interesting photophysical behaviors, but without experimental or computational studies, any discussion of its potential for applications in areas such as organic electronics or photochemistry would be purely speculative.

Monomer in Polymer Synthesis and Macromolecular Engineering

Similarly, no evidence was found to suggest that this compound has been utilized as a monomer in polymer synthesis. The presence of the acetyl and ester functionalities could potentially be leveraged for polymerization reactions, such as in the formation of polyesters or polyketones, but this has not been reported in the reviewed literature.

Environmental Chemical Research Pertaining to this compound

There is no available research concerning the environmental fate, persistence, or ecotoxicology of this compound. Its identification in propolis suggests a natural origin, but its environmental impact as a standalone chemical has not been a subject of study.

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Environmental fate and persistence studies of this compound.

Degradation pathways and metabolite identification of this compound in environmental matrices.

Photodegradation kinetics and mechanisms of this compound.

While information exists for structurally related compounds such as Benzyl benzoate (B1203000) and Benzyl 4-hydroxybenzoate (B8730719) (benzylparaben), these are distinct chemical entities. The strict requirement to focus solely on "this compound" cannot be met due to the absence of specific data for this compound in the public scientific domain.

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Emerging Research Frontiers and Interdisciplinary Studies

Supramolecular Assembly and Self-Organized Systems

The field of supramolecular chemistry investigates the formation of complex, ordered systems through non-covalent interactions. The molecular architecture of Benzyl (B1604629) 4-acetylbenzoate, which contains both aromatic rings and a polar ester group, suggests its potential as a building block for self-assembled structures. Aromatic rings are known to participate in π-π stacking interactions, a significant driving force in the organization of molecules. acs.orgrsc.org Similarly, the ester group can engage in dipole-dipole interactions and potentially form weak hydrogen bonds.

Research on other benzoate (B1203000) esters has demonstrated their capacity to form intricate supramolecular assemblies. For instance, certain long-chain benzoate esters have been shown to self-assemble into chiral nanowires and even form chiral gels in specific solvent systems. rsc.orgrsc.org These assemblies are governed by a combination of van der Waals forces, π-π stacking, and hydrogen bonding. The principles observed in these related systems suggest that Benzyl 4-acetylbenzoate could be induced to form higher-order structures under specific conditions, such as in particular solvents or in the presence of complementary molecules.

The formation of such self-organized systems could lead to materials with novel properties. For example, the alignment of the aromatic moieties in a supramolecular polymer could result in unique photophysical or electronic characteristics. The study of esters from naturally occurring compounds like arjunolic acid has also revealed their ability to act as excellent gelators for organic liquids, forming self-assembled fibrillar networks. nih.gov This indicates a broader potential for ester-containing molecules in the creation of soft materials.

Table 1: Potential Non-Covalent Interactions in this compound Supramolecular Assembly
Interaction TypeParticipating Functional GroupsPotential Role in Assembly
π-π StackingBenzyl and Phenyl RingsDirectional organization and stabilization of the assembly.
Dipole-DipoleEster Carbonyl, Acetyl CarbonylContribution to the overall cohesion and ordering of the molecules.
Hydrogen Bonding (Weak)Carbonyl Oxygen atoms as acceptorsInteraction with solvent molecules or other co-assembling species.

Chemical Biology Tools and Probe Development (excluding specific biological activity)

The development of chemical probes is a cornerstone of chemical biology, enabling the study of complex biological systems. The structure of this compound contains functionalities that could be leveraged for the design of such tools. nih.gov The keto-ester motif, in particular, is found in various biologically relevant molecules and can be a starting point for creating probes. mdpi.comnih.gov

One potential avenue is the modification of the acetyl group. The methyl of the acetyl group could be functionalized to attach reporter groups, such as fluorophores or affinity tags, without significantly altering the core structure of the molecule. mdpi.com This would allow for the tracking of the molecule in various environments. The "reverse design" approach, where a known bioactive molecule is modified to create a probe, could be applicable if this compound or a derivative is found to have a specific molecular target. nih.gov

Furthermore, the keto group offers a site for chemical ligation strategies, where it can be selectively reacted with other molecules to form more complex probes. The development of such probes would not be aimed at eliciting a biological response, but rather at using the molecule as a scaffold to investigate biological processes or to label specific cellular components. The stability of the ester bond would be a crucial factor in the design of such probes, and studies on the hydrolytic stability of various benzoate esters indicate that this can be modulated by altering the electronic and steric properties of the molecule. nih.gov

Table 2: Potential Modifications of this compound for Probe Development
Modification SitePotential ModificationPurpose in Probe Design
Acetyl GroupAttachment of a fluorophore or biotin (B1667282) tag.Enabling visualization or affinity purification experiments.
Aromatic RingsIntroduction of photo-cross-linking groups.For identifying binding partners through covalent capture.
Ester LinkageReplacement with a more stable or a cleavable linker.To control the release or persistence of the probe.

Development of Novel Analytical Methodologies for Detection and Quantification

As with any chemical compound, the ability to accurately detect and quantify this compound is crucial for research and quality control. While standard analytical techniques are applicable, the development of novel methodologies could offer improved sensitivity, selectivity, and efficiency.

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of aromatic esters. helixchrom.com A reversed-phase HPLC method, likely using a C18 column, could be developed for the separation of this compound from related impurities or other components in a mixture. nih.gov Detection could be achieved using a UV detector, leveraging the strong UV absorbance of the aromatic rings. The development of a derivatization HPLC-UV method, although perhaps not necessary for this chromophoric molecule, is a strategy used for related compounds like benzyl halides to enhance specificity and sensitivity. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful tool for the analysis of this compound. nih.govjmchemsci.com Due to its volatility, the compound can be readily analyzed by GC. The mass spectrometer would provide detailed structural information, confirming the identity of the compound and allowing for the identification of any degradation products or metabolites. nih.govresearchgate.net The development of specific GC-MS methods, including sample preparation techniques like solid-phase extraction, could enable the detection of trace amounts of this compound in complex matrices. azom.com

Emerging techniques could also be applied. For instance, the coupling of advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) with either liquid or gas chromatography could provide even higher levels of selectivity and sensitivity, which would be particularly useful for trace-level analysis in environmental or biological samples. nih.govvu.nl

Table 3: Potential Analytical Methods for this compound
TechniquePotential Column/Stationary PhaseDetection MethodKey Advantages
HPLCReversed-Phase C18 or Phenyl-HexylUV-Vis (Diode Array Detector)Robustness, good quantification, non-destructive.
GC-MSDB-5ms, HP-5ms (non-polar)Electron Ionization (EI) Mass SpectrometryHigh sensitivity, structural confirmation, separation of isomers.
LC-MS/MSReversed-Phase C18Tandem Mass SpectrometryExcellent selectivity and sensitivity for complex matrices.

Q & A

Q. What are the standard laboratory protocols for synthesizing Benzyl 4-acetylbenzoate?

Q. How can conflicting spectroscopic data for this compound be resolved in structural elucidation?

Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Methodological solutions include:

  • Hyphenated techniques : LC-NMR or LC-MS to correlate chromatographic peaks with spectral data .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) to simulate NMR shifts and compare with experimental values .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation, though this requires high-purity samples .

Q. What experimental design strategies optimize the synthesis yield of this compound?

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., catalyst concentration, temperature). For example, a 3² factorial design can identify optimal molar ratios (acid:alcohol) and reaction times .
  • Kinetic modeling : Fit time-course data (e.g., benzyl alcohol conversion) to pseudo-first-order or Michaelis-Menten models in enzymatic routes .

Example Optimization Table :

VariableOptimal RangeImpact on Yield
Temperature85–90°C+15–20%
Catalyst Loading8–10% w/w+10–12%
Solvent (Ethanol)Anhydrous conditions+5–8%

Q. How does the acetyl group in this compound influence its reactivity in derivatization reactions?

The acetyl moiety acts as an electron-withdrawing group, directing electrophilic substitution to the meta position. Key reactions include:

  • Nucleophilic acyl substitution : Reactivity with amines or hydrazines to form amides/hydrazides (e.g., using NH₂OH·HCl in ethanol/water) .
  • Oxidation : Under strong oxidants (KMnO₄), the acetyl group may convert to a carboxylic acid, forming 4-benzyloxybenzoic acid derivatives .

Q. What are the stability challenges of this compound under varying storage conditions?

  • Thermal degradation : Decomposition occurs above 150°C, detected via TGA-DSC. Store at 2–8°C in amber vials to prevent photolysis .
  • Hydrolysis : Susceptible to base-catalyzed ester cleavage (pH > 9). Stability in aqueous buffers is pH-dependent, with t½ > 6 months at pH 5–7 .

Methodological Challenges and Contradictions

Q. Why do discrepancies arise in reported catalytic efficiencies for this compound synthesis?

Variations in catalyst activation (e.g., calcination temperature for CePO₄) and solvent polarity (aprotic vs. protic) significantly impact turnover rates. For example, enzymatic catalysts show higher enantioselectivity but lower thermal stability than acid catalysts .

Q. How can researchers address low yields in scale-up synthesis of this compound?

  • Process intensification : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
  • Catalyst recycling : Immobilize enzymes or solid acids on mesoporous silica to enable reuse over 5–10 cycles .

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